molecular formula C17H25NO4 B13918259 tert-butyl (2R,4S)-4-benzyloxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

tert-butyl (2R,4S)-4-benzyloxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B13918259
M. Wt: 307.4 g/mol
InChI Key: HPMDGCWVWAKGEX-CABCVRRESA-N
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Description

tert-butyl (2R,4S)-4-benzyloxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a tert-butyl group, a benzyloxy group, and a hydroxymethyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,4S)-4-benzyloxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and protecting groups.

    Protection of Functional Groups: Functional groups like hydroxyl and amino groups are protected using tert-butyl and benzyloxy groups to prevent unwanted reactions during the synthesis.

    Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions, often involving nucleophilic substitution or condensation reactions.

    Introduction of Hydroxymethyl Group: The hydroxymethyl group is introduced through reactions such as hydroxymethylation or reduction of aldehydes.

    Final Deprotection: The protecting groups are removed to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions, such as controlled temperature, pressure, and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (2R,4S)-4-benzyloxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

tert-butyl (2R,4S)-4-benzyloxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl (2R,4S)-4-benzyloxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (2R,4S)-2-(hydroxymethyl)-4-methoxy-pyrrolidine-1-carboxylate
  • tert-butyl (2R,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
  • tert-butyl (2R,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride

Uniqueness

tert-butyl (2R,4S)-4-benzyloxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and potential biological activities compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

tert-butyl (2R,4S)-2-(hydroxymethyl)-4-phenylmethoxypyrrolidine-1-carboxylate

InChI

InChI=1S/C17H25NO4/c1-17(2,3)22-16(20)18-10-15(9-14(18)11-19)21-12-13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3/t14-,15+/m1/s1

InChI Key

HPMDGCWVWAKGEX-CABCVRRESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CO)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)OCC2=CC=CC=C2

Origin of Product

United States

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